REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(O)C.[CH2:9]1[O:17][CH:10]1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(OC(C)C)(C)C>O.N1C=CC=CC=1>[OH:17][CH:10]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:9][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C1C(C2=CC=CC=C2)O1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at such a rate that the temperature of the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 80°-85°
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred until the internal temperature
|
Type
|
CUSTOM
|
Details
|
had fallen to 50°
|
Type
|
CUSTOM
|
Details
|
Separation of the resulting solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
afforded the product which
|
Type
|
WASH
|
Details
|
was washed with acetone (1×500 ml) and with ether (2×300 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CN1C=NC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(O)C.[CH2:9]1[O:17][CH:10]1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(OC(C)C)(C)C>O.N1C=CC=CC=1>[OH:17][CH:10]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:9][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C1C(C2=CC=CC=C2)O1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at such a rate that the temperature of the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 80°-85°
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred until the internal temperature
|
Type
|
CUSTOM
|
Details
|
had fallen to 50°
|
Type
|
CUSTOM
|
Details
|
Separation of the resulting solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
afforded the product which
|
Type
|
WASH
|
Details
|
was washed with acetone (1×500 ml) and with ether (2×300 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CN1C=NC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |